molecular formula C9H11ClN2O2S B11752097 [5-Chloro-2-(cyclopropanesulfonyl)phenyl]hydrazine

[5-Chloro-2-(cyclopropanesulfonyl)phenyl]hydrazine

Cat. No.: B11752097
M. Wt: 246.71 g/mol
InChI Key: QAQMZGSDKKRXAI-UHFFFAOYSA-N
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Description

[5-Chloro-2-(cyclopropanesulfonyl)phenyl]hydrazine is a specialized phenylhydrazine derivative designed for pharmaceutical and organic synthesis research. This compound serves as a versatile precursor for the construction of nitrogen-containing heterocycles, a core structure in many active molecules. Its potential application lies in the Fischer indole synthesis, a classic reaction where phenylhydrazones are cyclized to form indoles under acidic conditions . The unique structure, featuring both an electron-withdrawing cyclopropanesulfonyl group and a chloro substituent, may allow for fine-tuning of reactivity and electronic properties in the resulting synthetic targets. Phenylhydrazine and its derivatives are generally known to be hazardous and can cause skin irritation, systemic toxicity, and organ damage upon exposure . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClN2O2S

Molecular Weight

246.71 g/mol

IUPAC Name

(5-chloro-2-cyclopropylsulfonylphenyl)hydrazine

InChI

InChI=1S/C9H11ClN2O2S/c10-6-1-4-9(8(5-6)12-11)15(13,14)7-2-3-7/h1,4-5,7,12H,2-3,11H2

InChI Key

QAQMZGSDKKRXAI-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=C(C=C(C=C2)Cl)NN

Origin of Product

United States

Preparation Methods

Diazotization-Reduction-Hydrolysis Sequence

The foundational approach involves diazotization of 5-chloro-2-aminophenyl precursors followed by reduction and hydrolysis. In CN102531953A , phenylhydrazine hydrochloride serves as the starting material. The diazotization step employs sodium nitrite under acidic conditions (pH 1–2) at 7°C. Subsequent reduction with sodium pyrosulfite (Na₂S₂O₅) at 20°C and pH 7 achieves a 98.56% purity product. Critical to this method is the precise control of pH during reduction, which minimizes byproduct formation. Hydrolysis with hydrochloric acid at 97–100°C finalizes the hydrazine structure.

A modified variant from US6852890B1 introduces cyclopropanesulfonyl groups via hydrolysis of disulfonate intermediates. Using 10% hydrochloric acid and sodium sulfite, the reaction proceeds at 65°C for 2 hours, yielding 96% of the sodium salt intermediate. Hydrolysis under high inorganic acid concentration (≥6 moles/kg water) ensures efficient deprotection of the hydrazine group.

Direct Cyclopropanesulfonylation

CN106831482A outlines a one-pot synthesis combining aniline derivatives with butanone azine. Hydrazonium salts (e.g., hydrazine sulfate) catalyze the reaction at 90–130°C, with reflux conditions (R=0.5–20) facilitating ammonia elimination. This method achieves a 85–90% yield of phenylhydrazine derivatives, though cyclopropanesulfonyl incorporation requires additional sulfonation steps.

Comparative Analysis of Methodologies

The table below contrasts key parameters across methods:

ParameterDiazotization-ReductionDirect Cyclopropanesulfonylation
Starting MaterialPhenylhydrazine hydrochlorideAniline, butanone azine
Reaction Temperature7–100°C90–130°C
CatalystSodium pyrosulfiteHydrazonium salts
Yield98.56%85–90%
Purity>98%<95%
Byproduct FormationLowModerate

The diazotization-reduction method superiorly balances yield and purity, whereas direct sulfonylation offers simplicity but requires post-synthesis modifications.

Reaction Optimization and Mechanistic Insights

Role of Inorganic Acid Concentration

Hydrolysis efficiency in US6852890B1 correlates strongly with inorganic acid concentration. At 6.5 moles of HCl per kg water, the reaction achieves 96% intermediate yield, dropping to 82% at 4 moles/kg. High acidity protonates the sulfonate group, accelerating nucleophilic attack by water. The optimal pH range of 7–9 during reduction (CN102531953A ) prevents undesired side reactions like diazonium salt decomposition.

Temperature-Dependent Kinetics

Elevated temperatures (65–100°C) enhance hydrolysis rates but risk hydrazine degradation. CN102531953A maintains 97–100°C for 30 minutes to balance speed and stability. Conversely, US6852890B1 uses milder conditions (20°C for reduction), preserving the cyclopropane ring integrity.

Solvent and Reagent Selection

Aqueous systems dominate these syntheses due to hydrazine’s hydrophilicity. CN106831482A employs water as the sole solvent, simplifying purification but limiting solubility of hydrophobic intermediates. Sodium pyrosulfite in CN102531953A acts as both reducing agent and pH buffer, reducing nitro groups while suppressing oxidation.

Industrial-Scale Adaptations and Challenges

Scalability of Diazotization-Reduction

Pilot-scale trials of CN102531953A ’s method demonstrate consistent yields (>98%) at 50 kg batches, though exothermic reduction necessitates precise cooling. Filtration post-hydrolysis remains a bottleneck, requiring specialized equipment to handle corrosive HCl vapors.

Byproduct Management

Dehalogenated byproducts, such as des-chloro derivatives, form at rates of 2–5% in US6852890B1 ’s process. Recrystallization with activated carbon (2 g/kg) reduces impurities to <0.5%.

Chemical Reactions Analysis

Types of Reactions

[5-Chloro-2-(cyclopropanesulfonyl)phenyl]hydrazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl chlorides, while reduction can produce amines.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C₉H₁₁ClN₂O₂S
  • Molecular Weight : 246.714 g/mol
  • Structural Formula : The compound features a phenyl ring substituted with a chlorine atom and a cyclopropanesulfonyl group attached to a hydrazine moiety.

Synthesis Intermediate

[5-Chloro-2-(cyclopropanesulfonyl)phenyl]hydrazine serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of diverse derivatives through chemical reactions such as oxidation and reduction, which can yield sulfonyl chlorides or amines, respectively.

Biological Studies

The compound is utilized in biological research, particularly in studies involving enzyme inhibition and protein modification. The hydrazine group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This property has implications for understanding biochemical pathways and developing therapeutic agents .

Pharmaceutical Applications

There is potential for this compound in pharmaceutical applications, particularly in drug development targeting metabolic diseases such as diabetes. Research indicates that compounds with similar structures may activate glucokinase, which plays a crucial role in glucose metabolism .

Data Table: Comparison of Related Compounds

Compound NameStructure CharacteristicsUnique Features
5-Chloro-2-hydrazinylpyridineContains a pyridine ring instead of phenylKnown for its potential activity against certain cancers
4-Amino-3-chloro-N-(cyclopropane)sulfonamideSulfonamide derivative with amino substitutionExhibits antibacterial properties
(E)-1-(4-Methoxybenzylidene)-2-PhenylhydrazineContains methoxy group on benzeneInvestigated for antiproliferative activity

Case Study 1: Enzyme Inhibition

In one study, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that the compound effectively reduced enzyme activity by forming stable adducts with the enzyme's active site, demonstrating its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound revealed that modifications to its structure could enhance biological activity. By altering substituents on the phenyl ring, researchers identified compounds with improved efficacy against bacterial strains, highlighting its versatility in medicinal chemistry.

Mechanism of Action

The mechanism of action of [5-Chloro-2-(cyclopropanesulfonyl)phenyl]hydrazine involves its interaction with molecular targets such as enzymes. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural analogs of [5-Chloro-2-(cyclopropanesulfonyl)phenyl]hydrazine:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₉H₁₁ClN₂O₂S 246.71 Cyclopropanesulfonyl, Chloro Moderate steric hindrance; sulfonyl enhances electrophilicity
[5-Chloro-2-(cyclopentylsulfonyl)phenyl]hydrazine C₁₁H₁₅ClN₂O₂S 274.76 Cyclopentylsulfonyl, Chloro Increased lipophilicity; bulkier sulfonyl group
[5-Chloro-2-(cyclopropylmethyl)phenyl]hydrazine C₁₀H₁₃ClN₂ 196.68 Cyclopropylmethyl, Chloro Lacks sulfonyl; lower polarity
[5-Chloro-2-(ethylthio)phenyl]-hydrazine C₈H₁₁ClN₂S 202.70 Ethylthio, Chloro Thioether group (less electron-withdrawing than sulfonyl)
(E)-1-(4-Chlorobenzylidene)-2-phenyl-hydrazine C₁₃H₁₁ClN₂ 230.70 Benzylidene, Chloro, Phenyl Hydrazone structure; extended conjugation

Key Observations :

  • Steric Effects : The cyclopentylsulfonyl analog (274.76 g/mol) exhibits greater steric bulk than the cyclopropanesulfonyl derivative, which may hinder interactions in enzymatic or receptor-binding sites .
  • Electronic Effects : Sulfonyl groups (e.g., in the target compound) are more electron-withdrawing than thioethers (e.g., ethylthio derivative), altering the hydrazine NH proton acidity and redox behavior .

Biological Activity

[5-Chloro-2-(cyclopropanesulfonyl)phenyl]hydrazine is a hydrazine derivative characterized by its unique structural features, including a chlorinated phenyl ring and a cyclopropanesulfonyl group. This compound has garnered attention for its potential biological activities, particularly in antifungal and anticancer research. The following sections explore its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Antifungal Activity

Research indicates that hydrazine derivatives exhibit significant antifungal properties. For instance, studies on related compounds have demonstrated their effectiveness against various fungal strains, including Candida albicans and other fluconazole-resistant fungi.

  • Minimum Inhibitory Concentration (MIC) : In related studies, certain hydrazine derivatives have shown MIC values as low as 1.9 μg/mL against resistant strains of C. albicans .

The specific biological effects of this compound remain to be fully elucidated; however, its structural similarities to known antifungal agents suggest potential efficacy.

Anticancer Activity

Hydrazine compounds are also being investigated for their anticancer properties. For example, some phenylhydrazone derivatives have shown promising results against various cancer cell lines by inducing cell cycle arrest and apoptosis.

  • Cell Cycle Arrest : Compounds similar to this compound have been documented to block the T-47D breast cancer cell line in the G2/M phase of the cell cycle .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of hydrazine derivatives. Key observations include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances antifungal activity.
  • Substituent Positioning : The position of substituents on the phenyl ring can significantly affect potency and selectivity against target organisms.
  • Cyclopropanesulfonyl Group : This unique substituent may contribute to the compound's reactivity and interaction with biological targets.

Case Study 1: Antifungal Efficacy

A study focused on synthesizing various phenylhydrazides revealed that compounds with similar structures to this compound exhibited strong antifungal activities against Botrytis cinerea and Rhizoctonia solani. The best-performing compound had an EC50_{50} value comparable to established fungicides, indicating significant potential for agricultural applications .

Case Study 2: Anticancer Potential

Another investigation into hydrazone derivatives highlighted their ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation. Compounds structurally related to this compound were noted for their capacity to disrupt mitochondrial function in cancer cells, leading to increased cell death .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing [5-Chloro-2-(cyclopropanesulfonyl)phenyl]hydrazine?

  • Methodological Answer :

  • Step 1 : React 5-chloro-2-(cyclopropanesulfonyl)benzaldehyde with hydrazine hydrate in dimethylformamide (DMF) under reflux for 2–4 hours .
  • Step 2 : After cooling, dilute the mixture with ice-cold water to precipitate the crude product.
  • Step 3 : Purify via recrystallization using an ethanol-acetic acid (3:1) mixture to achieve >90% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:2).
  • Key Considerations : Use anhydrous DMF to avoid side reactions. Excess hydrazine improves yield but requires careful quenching to prevent exothermic hazards .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and cyclopropane sulfonyl groups (δ 1.2–1.8 ppm for CH2, δ 2.3–2.9 ppm for SO2) .
  • X-ray Crystallography : Resolve bond angles and torsional strain in the cyclopropane ring (e.g., C-S bond length: ~1.76 Å) .
  • FT-IR : Confirm hydrazine N-H stretches (3200–3350 cm⁻¹) and sulfonyl S=O (1320–1350 cm⁻¹) .
  • Table 1 : Representative NMR Data (DMSO-d6):
Proton Positionδ (ppm)Multiplicity
Aromatic H-37.85Doublet
Cyclopropane CH21.45Multiplet
NH-NH24.10Broad singlet

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use N95 respirators during powder handling .
  • Ventilation : Conduct all syntheses in fume hoods with ≥100 ft/min face velocity to minimize inhalation risks .
  • Waste Disposal : Quench residual hydrazine with 10% HCl before neutralization and disposal as hazardous waste .
  • Emergency Response : For skin contact, wash immediately with 5% acetic acid followed by soap and water .

Advanced Research Questions

Q. How can condensation reactions of this hydrazine be optimized for hydrazone formation?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Avoid protic solvents, which protonate the hydrazine and reduce reactivity .
  • Catalysts : Add 0.1 eq. of p-toluenesulfonic acid (PTSA) to accelerate imine formation. Monitor pH to prevent side reactions .
  • Temperature : Reflux at 80–100°C for 3 hours maximizes yield. Higher temperatures degrade the sulfonyl group .
  • Table 2 : Reaction Yield vs. Solvent (Substrate: Benzaldehyde):
SolventYield (%)Purity (%)
DMF7895
Ethanol4582
THF6288

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Scenario : Discrepancies in NH proton integration (e.g., 1H NMR shows 2H instead of 3H).
  • Step 1 : Verify sample purity via HPLC (C18 column, acetonitrile/water 70:30). Impurities >2% require repurification .
  • Step 2 : Use DEPT-135 NMR to distinguish CH3 (negative phase) from CH2 groups in the cyclopropane ring .
  • Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]+ at m/z 259.0452 (calc. 259.0455) .

Q. What methodologies assess its potential anticancer activity?

  • Methodological Answer :

  • In Vitro Cytotoxicity : Use MTT assays on HeLa or MCF-7 cells (IC50 determination). Include cisplatin as a positive control .
  • Apoptosis Markers : Perform Annexin V-FITC/PI staining followed by flow cytometry to quantify early/late apoptotic cells .
  • Mechanistic Studies :
  • ROS Generation : Measure intracellular ROS with DCFH-DA fluorescence (ex/em: 488/525 nm) .
  • Cell Cycle Analysis : Use propidium iodide staining to identify G1/S arrest .

Q. How to determine optimal solubility conditions for organic reactions?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, DMF, methanol, and dichloromethane at 25°C. Use dynamic light scattering (DLS) to detect aggregation .
  • Co-Solvents : For aqueous reactions, employ 10–20% PEG-400 to enhance solubility without precipitation .
  • Table 3 : Solubility Profile:
SolventSolubility (mg/mL)
DMSO50
Methanol12
Dichloromethane8

Q. What are the thermal stability profiles under different conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 180°C (weight loss: cyclopropane sulfonyl group) .
  • Differential Scanning Calorimetry (DSC) : Endothermic peak at 145°C (melting point) with ΔH = 120 J/g .
  • Storage Stability : Store at –20°C under argon; room-temperature storage in air reduces purity by 15% over 6 months .

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